十二烷基-d25醇

描述

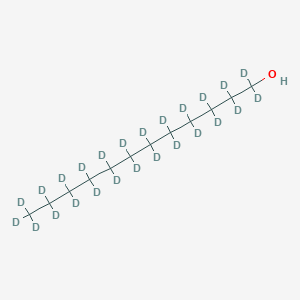

Dodecyl-d25 alcohol, also known as 1-Dodecan-d25-ol, is a variant of dodecanol where the hydrogen atoms have been replaced by deuterium . It has a linear formula of CD3(CD2)11OH and a molecular weight of 211.49 . It is used in laboratory settings and for the synthesis of substances .

Synthesis Analysis

Dodecyl alcohol (DDA) can be synthesized from palm kernel oil or coconut oil . A novel method has been proposed to overcome the leakage issue and improve the thermal conductivity of DDA. This involves creating a leak-proof layered double hydroxide (LDH)/DDA composite PCM through a solution-based impregnation method .Molecular Structure Analysis

The molecular structure of Dodecyl-d25 alcohol is represented by the linear formula CD3(CD2)11OH . The InChI string representation of its structure is 1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 .Physical And Chemical Properties Analysis

Dodecyl-d25 alcohol is a solid at room temperature . It has a refractive index of n20/D 1.437 (lit.), a boiling point of 260-262 °C (lit.), a melting point of 22-26 °C (lit.), and a density of 0.931 g/mL at 25 °C .科学研究应用

1. Phase Change Material (PCM) in Thermal Energy Storage (TES) Dodecyl alcohol (DDA) is a promising solid-liquid phase change material (PCM) due to its favorable latent heat storage (LHS) characteristics . However, the leakage issue of PCM in a melted state during the heating period and low thermal conductivity restricts its utilization potential in thermal energy storage (TES) practices .

Building Envelopes

The LDH/DDA composite has a suitable phase change temperature (about 20°C) for passive solar thermal management of building envelopes . This composite PCM showed high LHS enthalpy (about 136 J/g), good thermal stability, and cycling LHS reliability .

Thermal Conductivity

The LDH/DDA composite showed nearly 152% higher thermal conductivity compared to that of pure DDA, ultimately reducing the melting and solidification time of the pure DDA by 44.9% and 45.5%, respectively .

Synthesis Methods

The synthesis of alcohols is explored, encompassing traditional and modern approaches such as hydration of alkenes, reduction of carbonyl compounds, and catalytic processes .

Physical Properties

The physical properties of alcohols, including boiling points, solubility, and acidity, are discussed in relation to molecular structure and functional groups .

Chemical Reactivity

Chemical reactivity, including dehydration, oxidation, and esterification reactions, is examined with emphasis on mechanisms and synthetic utility .

Applications in Pharmaceuticals

Alcohols have applications in pharmaceuticals .

Applications in Materials Science

安全和危害

Dodecyl-d25 alcohol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this substance .

作用机制

Target of Action

1-Dodecan-d25-ol, also known as Dodecyl-d25 alcohol, is a saturated 12-carbon fatty alcohol . The primary targets of this compound are the SDS hydrolase SdsA1 in Pseudomonas aeruginosa and the Fatty-acid amide hydrolase 1 in humans . These enzymes play crucial roles in the metabolism of their respective organisms .

Mode of Action

It is known that fatty alcohols like 1-dodecan-d25-ol can interact with their targets, potentially altering their function

Biochemical Pathways

Given its targets, it is likely that this compound influences lipid metabolism and related pathways . More research is required to fully understand the downstream effects of these interactions.

Pharmacokinetics

As a fatty alcohol, it is expected to have good bioavailability due to its lipophilic nature . The presence of deuterium atoms (d) may influence its pharmacokinetic properties, potentially slowing its metabolism and prolonging its action .

Result of Action

Given its targets, it is likely that this compound influences lipid metabolism and related processes

Action Environment

The action, efficacy, and stability of 1-Dodecan-d25-ol can be influenced by various environmental factors. For instance, temperature and pH can affect the stability and activity of this compound . Additionally, the presence of other substances, such as proteins or lipids, can also influence its action .

属性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZZUXJYWNFBMV-VVZIYBSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480825 | |

| Record name | Dodecyl-d25 alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160776-83-0 | |

| Record name | Dodecyl-d25 alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 160776-83-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

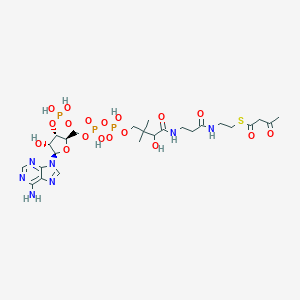

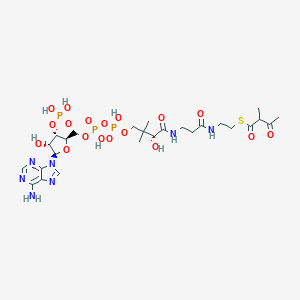

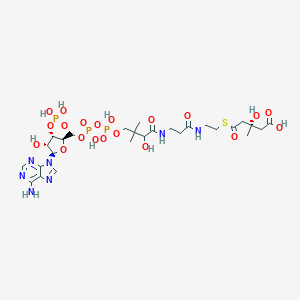

![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)